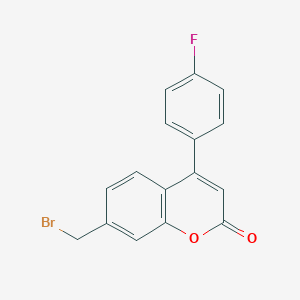
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and as a tool for studying biological systems.
Mechanism Of Action
The mechanism of action of 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical And Physiological Effects
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. In addition, it has been shown to have antimicrobial activity against certain bacterial strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one in lab experiments is its potential as a tool for studying biological systems. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one. One of the main directions is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the study of the mechanism of action of this compound, which can lead to the development of more effective drugs. In addition, the study of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
Scientific Research Applications
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
179113-49-6 |
|---|---|
Product Name |
7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one |
Molecular Formula |
C16H10BrFO2 |
Molecular Weight |
333.15 g/mol |
IUPAC Name |
7-(bromomethyl)-4-(4-fluorophenyl)chromen-2-one |
InChI |
InChI=1S/C16H10BrFO2/c17-9-10-1-6-13-14(8-16(19)20-15(13)7-10)11-2-4-12(18)5-3-11/h1-8H,9H2 |
InChI Key |
VREYDEFTMJMWKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)CBr)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)CBr)F |
synonyms |
7-(broMoMethyl)-4-(4-fluorophenyl)-2H-chroMen-2-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


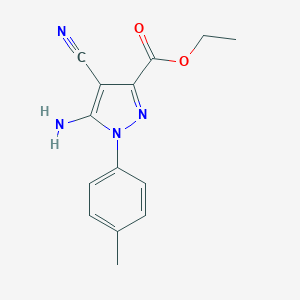
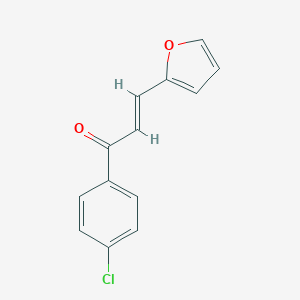
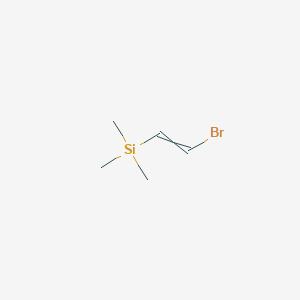
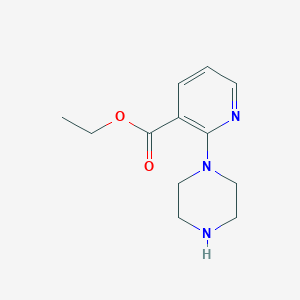
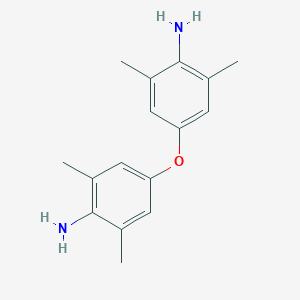
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
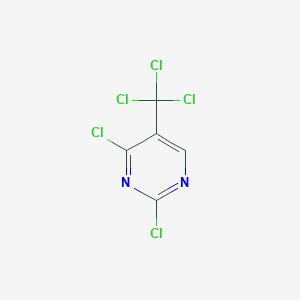
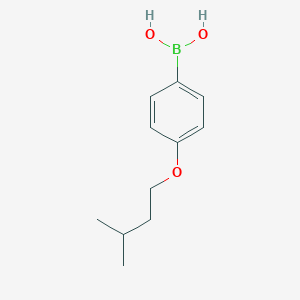
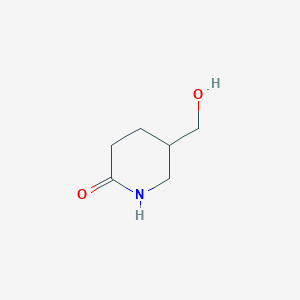
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)
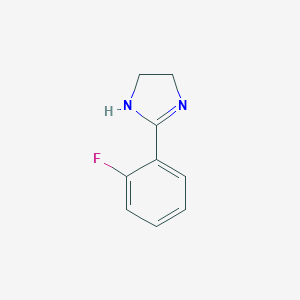
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)